4-Méthoxyindole-3-carboxaldéhyde

Vue d'ensemble

Description

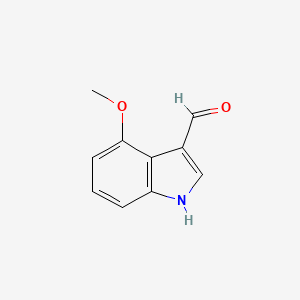

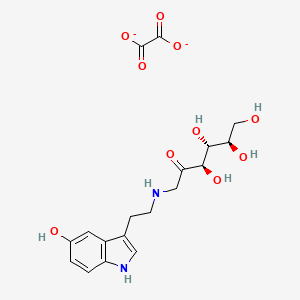

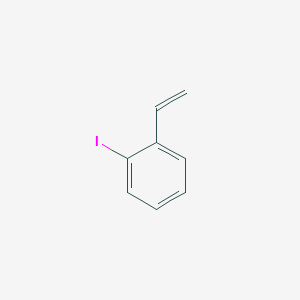

4-Methoxy-1H-indole-3-carbaldehyde is a member of indoles.

Applications De Recherche Scientifique

Synthèse de dérivés d'indole

Les dérivés d'indole sont synthétisés en utilisant du 4-Méthoxyindole-3-carboxaldéhyde dans des réactions de condensation . Ces composés ont montré un potentiel en tant qu'inhibiteurs, ce qui les rend précieux dans divers domaines .

Inhibiteurs enzymatiques et antagonistes des récepteurs

Les composés indoliques, y compris le this compound, peuvent être utilisés comme inhibiteurs enzymatiques et antagonistes des récepteurs . Cela les rend précieux dans le développement de médicaments et de traitements pour diverses maladies .

Anti-inflammatoires et anti-gonflement des tumeurs

Les dérivés d'indole ont montré une activité biologique remarquable, notamment des effets anti-inflammatoires et anti-gonflement des tumeurs . Cela suggère des applications potentielles dans le traitement de l'inflammation et du cancer .

Bio-organique, électromateriaux et optomatières

Les dérivés d'indole peuvent être utilisés dans les domaines des matériaux bio-organiques, des électromateriaux et des optomatières . Cela ouvre un large éventail d'applications dans diverses industries .

Fonctionnalisation de la gélatine

Le this compound a été utilisé dans la fonctionnalisation de la gélatine pour introduire une fonctionnalité de base de Schiff au sein de la matrice polymère hydrosoluble . Le polymère résultant était stable, hydrosoluble et présentait une température de transition vitreuse plus élevée que la gélatine non modifiée .

Synthèse de N-substitués indole-3-carboxaldéhyde oximes

Le this compound a été utilisé dans la préparation de N-substitués indole-3-carboxaldéhyde oximes . Ces composés ont été préparés en utilisant une approche mécanochimique, ce qui minimise les risques et les convertit presque entièrement en oximes .

Immunomodulateurs anticancéreux potentiels

Le this compound a été utilisé comme réactif dans la synthèse d'inhibiteurs de la tryptophane dioxygénase, qui sont des immunomodulateurs anticancéreux potentiels .

8. Inhibiteur du domaine C-terminal de l'ARN polymérase II Ce composé a également été utilisé dans la préparation d'un inhibiteur du domaine C-terminal de l'ARN polymérase II . Cela suggère des applications potentielles dans le domaine de la recherche génétique et le développement de traitements pour les maladies génétiques .

Safety and Hazards

4-Methoxy-1H-indole-3-carbaldehyde is harmful by inhalation, in contact with skin, and if swallowed . Personal precautions such as wearing suitable personal protective equipment, approved mask/respirator, suitable gloves/gauntlets, suitable protective clothing, and suitable eye protection are recommended .

Mécanisme D'action

Target of Action

The primary target of 4-Methoxyindole-3-carboxaldehyde is the Toll-like receptor 7 (TLR7) . TLR7 is a pattern recognition receptor that recognizes the ssRNA of viruses and activates proinflammatory pathways, triggering the secretion of interferons (IFNs) .

Mode of Action

4-Methoxyindole-3-carboxaldehyde interacts with its target, TLR7, by moderately inhibiting its signaling pathway . This results in the downregulation of mRNA expression and a decrease in the excessive secretion of IFN-α induced by viruses .

Biochemical Pathways

The compound affects the TLR7 signaling pathway, which is involved in the immune response to viral infections . By inhibiting this pathway, 4-Methoxyindole-3-carboxaldehyde can moderate the inflammatory response induced by viruses . It also inhibits the activation of the NF-κB signaling pathway in a TLR7-MyD88-dependent manner .

Result of Action

The molecular and cellular effects of 4-Methoxyindole-3-carboxaldehyde’s action include the inhibition of IFN-α secretion and the suppression of inflammatory responses . In addition, it has been shown to cause a high level of cell death and an accumulation of living cells in the G(0)/G(1) phase, indicating a concentration-dependent mode of action .

Analyse Biochimique

Biochemical Properties

4-Methoxy-1H-indole-3-carbaldehyde plays a crucial role in biochemical reactions, particularly in the synthesis of biologically active compounds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a precursor in the synthesis of indole alkaloids, which are known for their therapeutic properties . The compound’s aldehyde group allows it to undergo various chemical reactions, including condensation and reduction, facilitating the formation of complex molecules .

Cellular Effects

4-Methoxy-1H-indole-3-carbaldehyde influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including 4-methoxy-1H-indole-3-carbaldehyde, have demonstrated anticancer, antimicrobial, and anti-inflammatory activities . These effects are mediated through interactions with cellular receptors and enzymes, leading to changes in cell function and behavior .

Molecular Mechanism

The molecular mechanism of 4-methoxy-1H-indole-3-carbaldehyde involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to alterations in biochemical pathways. For instance, the compound’s interaction with protein kinases can modulate signaling pathways, affecting gene expression and cellular responses . Additionally, its ability to form covalent bonds with nucleophiles makes it a versatile intermediate in organic synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-methoxy-1H-indole-3-carbaldehyde can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that indole derivatives, including 4-methoxy-1H-indole-3-carbaldehyde, can exhibit sustained biological activity, although their efficacy may decrease over time due to degradation . Long-term exposure to the compound can lead to adaptive cellular responses, affecting its overall impact .

Dosage Effects in Animal Models

The effects of 4-methoxy-1H-indole-3-carbaldehyde vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anticancer or antimicrobial activity . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage .

Metabolic Pathways

4-Methoxy-1H-indole-3-carbaldehyde is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These intermediates can further participate in biochemical reactions, contributing to the compound’s overall biological activity .

Transport and Distribution

Within cells and tissues, 4-methoxy-1H-indole-3-carbaldehyde is transported and distributed through specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its biological effects . For instance, the compound’s interaction with membrane transporters can facilitate its uptake into cells, where it can exert its biochemical activities .

Subcellular Localization

The subcellular localization of 4-methoxy-1H-indole-3-carbaldehyde plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its localization to the nucleus can influence gene expression, while its presence in the cytoplasm can affect metabolic processes .

Propriétés

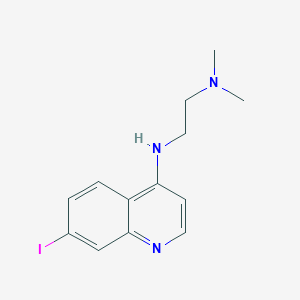

IUPAC Name |

4-methoxy-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-13-9-4-2-3-8-10(9)7(6-12)5-11-8/h2-6,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDVCEQRAPMIJBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=CN2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50238250 | |

| Record name | 4-Methoxyindole-3-aldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50238250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90734-97-7 | |

| Record name | 4-Methoxyindole-3-aldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090734977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxyindole-3-aldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50238250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

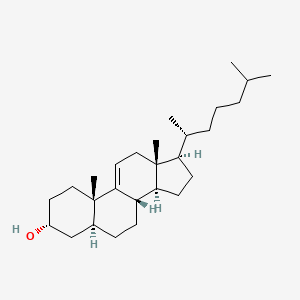

![(4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B1217496.png)